molecular formula C55H83ClN4O10 B12381472 Cy3-PEG7-TCO

Cy3-PEG7-TCO

Cat. No.: B12381472
M. Wt: 995.7 g/mol
InChI Key: SVLZDHXPLAXTQS-ZIOFAICLSA-N
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Description

Cy3-PEG7-TCO is a derivative of Cyanine 3 (Cy3) that contains seven polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) moiety. This compound is particularly known for facilitating an inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3-PEG7-TCO involves the conjugation of Cyanine 3 with seven polyethylene glycol units and a trans-cyclooctene moiety. The reaction typically involves the use of coupling agents and protective groups to ensure the selective attachment of the PEG units and the TCO moiety to the Cyanine 3 core .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

Cy3-PEG7-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it ideal for various applications in chemical biology and bioorthogonal chemistry .

Common Reagents and Conditions

The iEDDA reaction involving this compound typically requires tetrazine-functionalized molecules as the reactants. The reaction conditions are generally mild, often carried out at room temperature in aqueous or organic solvents .

Major Products Formed

The major product formed from the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable covalent adduct. This product retains the fluorescent properties of the Cyanine 3 dye, making it useful for various imaging applications .

Mechanism of Action

The mechanism of action of Cy3-PEG7-TCO involves its ability to undergo the inverse electron demand Diels-Alder reaction with tetrazine-functionalized molecules. This reaction forms a stable covalent bond between the two reactants, allowing for the selective labeling and modification of biomolecules. The fluorescent properties of the Cyanine 3 dye enable the visualization of these labeled biomolecules, providing valuable insights into their behavior and interactions .

Comparison with Similar Compounds

Cy3-PEG7-TCO is unique in its combination of fluorescent properties, biocompatibility, and bioorthogonal reactivity. Similar compounds include:

These compounds share some similarities with this compound but differ in their specific applications and properties.

Properties

Molecular Formula

C55H83ClN4O10

Molecular Weight

995.7 g/mol

IUPAC Name

[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride

InChI

InChI=1S/C55H82N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h10,13-16,18-19,21-26,45H,6-9,11-12,17,20,27-44H2,1-5H3,(H-,56,57,60,61);1H/b19-10+;

InChI Key

SVLZDHXPLAXTQS-ZIOFAICLSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-]

Origin of Product

United States

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